2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S)-2,4,6-trimethyltetracosanoyl]-alpha,alpha-trehalose
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Description
2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S)-2,4,6-trimethyltetracosanoyl]-alpha,alpha-trehalose is a sulfoglycolipid in which alpha,alpha-trehalose, sulfated at the 2'-position, is acylated at the 2-position with palmitic acid, and at the 3-position with (2S,4S,6S)-2,4,6-trimethyltetracosanoic acid. It is a sulfoglycolipid and a polyacyl alpha,alpha-trehalose derivative. It derives from an alpha,alpha-trehalose.
Scientific Research Applications
Structural Composition and Antigenic Properties
- The structural features of multiacylated trehalose 2-sulfates from Mycobacterium tuberculosis were described, highlighting the complexity and diversity of acyl substituents in these compounds (Goren, Brokl, & Das, 1976).
- An antigenic glycolipid from Mycobacterium tuberculosis, initially believed to be a sulfolipid, was reassessed, indicating a complex mixture of 2,3-di-O-acyltrehaloses without a sulfate group, necessitating a revision of its classification as a sulfolipid (Baer, 1993).
Analytical and Synthetic Approaches
- Mass spectrometry methods were developed to analyze acylated sugars, contributing to the understanding of the structure and location of long-chain fatty acyl groups in such compounds (Puzo & Promé, 1978).
- Novel mycolic acid exchange enzymes from Mycobacterium smegmatis were isolated, offering insights into the enzymatic processes involving acyl groups and their potential roles in cell wall component formation (Sathyamoorthy & Takayama, 1987).
- Studies on the synthesis of trehalose 6-mono- and 6,6'-di-corynomycolates, along with related esters, have been conducted to simplify the synthesis process and enhance understanding of the molecular architecture of these compounds (Datta, Takayama, Nashed, & Anderson, 1991).
Biological Function and Potential Applications
- The discovery of 2-sulfotrehalose as a novel osmolyte in haloalkaliphilic archaea has expanded the understanding of osmoregulation mechanisms in extremophiles, potentially offering insights into stress resistance mechanisms (Desmarais, Jablonski, Fedarko, & Roberts, 1997).
- Investigations into the sulfolipids of Mycobacterium tuberculosis revealed the predominance of certain sulfolipid families, offering a more accurate depiction of the lipid composition of the mycobacterial cell wall and its potential implications for pathogenicity and host interaction (Rhoades, Streeter, Turk, & Hsu, 2011).
Properties
Molecular Formula |
C55H104O16S |
---|---|
Molecular Weight |
1053.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-2-yl]oxy-3-hexadecanoyloxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] (2S,4S,6S)-2,4,6-trimethyltetracosanoate |
InChI |
InChI=1S/C55H104O16S/c1-6-8-10-12-14-16-18-20-21-22-24-25-27-29-31-33-35-41(3)37-42(4)38-43(5)53(62)69-50-48(60)45(40-57)67-55(70-54-51(71-72(63,64)65)49(61)47(59)44(39-56)66-54)52(50)68-46(58)36-34-32-30-28-26-23-19-17-15-13-11-9-7-2/h41-45,47-52,54-57,59-61H,6-40H2,1-5H3,(H,63,64,65)/t41-,42-,43-,44+,45+,47+,48+,49-,50-,51+,52+,54+,55+/m0/s1 |
InChI Key |
RNPVEWRXRUDCFI-VDTWQNPJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC[C@H](C)C[C@H](C)C[C@H](C)C(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OS(=O)(=O)O)CO)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C)CC(C)CC(C)C(=O)OC1C(C(OC(C1OC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)OS(=O)(=O)O)CO)O |
Origin of Product |
United States |
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